molecular formula C59H73N9O7S B10831003 Nampt degrader-2

Nampt degrader-2

Cat. No.: B10831003
M. Wt: 1052.3 g/mol
InChI Key: MLJZDBCOWWJHEE-LPLKMGJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAMPT PROTAC B4 is a compound designed to target and degrade nicotinamide phosphoribosyltransferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotideNAMPT PROTAC B4 has shown promise in cancer therapy, particularly in tumors deficient in nicotinate phosphoribosyltransferase .

Preparation Methods

The synthesis of NAMPT PROTAC B4 involves several steps, including the preparation of the ligand for nicotinamide phosphoribosyltransferase, the linker, and the ligand for the E3 ubiquitin ligase. The synthetic route typically involves:

Chemical Reactions Analysis

NAMPT PROTAC B4 undergoes several types of chemical reactions:

Scientific Research Applications

NAMPT PROTAC B4 has several scientific research applications:

Mechanism of Action

NAMPT PROTAC B4 exerts its effects by binding to nicotinamide phosphoribosyltransferase and the E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent degradation of nicotinamide phosphoribosyltransferase by the proteasome. The degradation of nicotinamide phosphoribosyltransferase disrupts the biosynthesis of nicotinamide adenine dinucleotide, leading to the inhibition of cancer cell growth .

Properties

Molecular Formula

C59H73N9O7S

Molecular Weight

1052.3 g/mol

IUPAC Name

N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[3-oxo-4-propyl-2-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]quinoxalin-6-yl]dodecanediamide

InChI

InChI=1S/C59H73N9O7S/c1-7-31-67-48-32-45(28-29-47(48)65-52(57(67)74)42-22-26-44(27-23-42)55(72)61-35-40-17-16-30-60-34-40)64-50(70)18-14-12-10-8-9-11-13-15-19-51(71)66-54(59(4,5)6)58(75)68-36-46(69)33-49(68)56(73)63-38(2)41-20-24-43(25-21-41)53-39(3)62-37-76-53/h16-17,20-30,32,34,37-38,46,49,54,69H,7-15,18-19,31,33,35-36H2,1-6H3,(H,61,72)(H,63,73)(H,64,70)(H,66,71)/t38-,46+,49-,54+/m0/s1

InChI Key

MLJZDBCOWWJHEE-LPLKMGJNSA-N

Isomeric SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)NC(C(=O)N3CC(CC3C(=O)NC(C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7

Origin of Product

United States

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